molecular formula C23H23N3O3S B2476800 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1797401-03-6

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2476800
CAS No.: 1797401-03-6
M. Wt: 421.52
InChI Key: JCXPJODAZBOXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of benzo[d]oxazole, piperidine, and naphthalene sulfonamide moieties

Mechanism of Action

Target of Action

The primary targets of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

This compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . The compound was identified as a potent inhibitor of these kinases through a high throughput screening campaign .

Biochemical Pathways

The inhibition of GRK-2 and GRK-5 affects the downstream signaling pathways of G-protein-coupled receptors (GPCRs). These kinases play a crucial role in the desensitization of GPCRs, which is a key regulatory mechanism for the intensity and duration of GPCR signaling .

Result of Action

The inhibition of GRK-2 and GRK-5 by this compound can potentially modulate GPCR signaling, which could have various effects depending on the specific GPCR pathway involved. This modulation can influence numerous physiological processes, including cardiovascular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other molecules that can interact with the compound or its targets, the pH and temperature of the environment, and the presence of metabolic enzymes that can alter the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic synthesis. One common route starts with the preparation of the benzo[d]oxazole moiety, which can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under dehydrating conditions.

  • Synthesis of Benzo[d]oxazole

      Reactants: 2-aminophenol and carboxylic acid derivative.

      Conditions: Dehydrating agents such as polyphosphoric acid or phosphorus oxychloride.

      Reaction: Cyclization to form benzo[d]oxazole.

  • Formation of Piperidine Derivative

      Reactants: Benzo[d]oxazole and 4-piperidinemethanol.

      Conditions: Catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

      Reaction: Formation of 1-(benzo[d]oxazol-2-yl)piperidine.

  • Sulfonamide Formation

      Reactants: 1-(benzo[d]oxazol-2-yl)piperidine and naphthalene-1-sulfonyl chloride.

      Conditions: Base such as triethylamine in an organic solvent like dichloromethane.

      Reaction: Nucleophilic substitution to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the benzo[d]oxazole or piperidine moieties.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions to prevent hydrolysis.

      Products: Reduced forms of the benzo[d]oxazole or sulfonamide groups.

  • Substitution

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Solvents like dichloromethane or acetonitrile, often with a base or acid catalyst.

      Products: Substituted derivatives at the benzo[d]oxazole or piperidine positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has been studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide: Similar structure but with a benzo[d]thiazole moiety instead of benzo[d]oxazole.

    N-((1-(benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide: Contains a benzo[d]imidazole ring.

    N-((1-(quinolin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide: Features a quinoline ring.

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to the presence of the benzo[d]oxazole moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c27-30(28,22-11-5-7-18-6-1-2-8-19(18)22)24-16-17-12-14-26(15-13-17)23-25-20-9-3-4-10-21(20)29-23/h1-11,17,24H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXPJODAZBOXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.